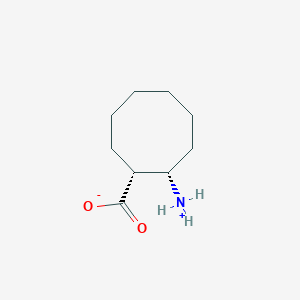

(1R,2S)-2-azaniumylcyclooctane-1-carboxylate

Description

(1R,2S)-2-azaniumylcyclooctane-1-carboxylate is a chiral bicyclic ammonium carboxylate characterized by an eight-membered cyclooctane ring with an azanium (-NH₃⁺) group at position 2 and a carboxylate (-COO⁻) group at position 1. The stereochemistry (1R,2S) confers distinct conformational and electronic properties, influencing its interactions with biological targets. This compound is structurally analogous to integrin-binding peptides, such as cyclic RGD motifs, which target αvβ3 and α5β1 receptors involved in angiogenesis and cell adhesion .

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

(1R,2S)-2-azaniumylcyclooctane-1-carboxylate |

InChI |

InChI=1S/C9H17NO2/c10-8-6-4-2-1-3-5-7(8)9(11)12/h7-8H,1-6,10H2,(H,11,12)/t7-,8+/m1/s1 |

InChI Key |

RNDBJXMOBPVFAS-SFYZADRCSA-N |

Isomeric SMILES |

C1CCC[C@@H]([C@@H](CC1)C(=O)[O-])[NH3+] |

Canonical SMILES |

C1CCCC(C(CC1)C(=O)[O-])[NH3+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-azaniumylcyclooctane-1-carboxylate typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the reduction of a precursor compound using metal borohydrides or a combination of metal borohydrides and Lewis acids . This method ensures high selectivity and yield of the desired enantiomer.

Industrial Production Methods: Industrial production of (1R,2S)-2-azaniumylcyclooctane-1-carboxylate often employs large-scale chiral separation techniques, such as preparative-scale chromatography or enantioselective liquid-liquid extraction . These methods are optimized for high efficiency and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (1R,2S)-2-azaniumylcyclooctane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s stereochemistry and the nature of the reagents used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Metal hydrides such as sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Halogenation reactions often employ reagents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, (1R,2S)-2-azaniumylcyclooctane-1-carboxylate is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of enantioselective catalysts and ligands.

Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions. It is often employed in the design of enzyme inhibitors and pharmaceutical agents.

Medicine: In medicine, (1R,2S)-2-azaniumylcyclooctane-1-carboxylate is investigated for its potential therapeutic applications. Its chiral nature allows for the development of drugs with specific target interactions, reducing side effects and increasing efficacy.

Industry: Industrially, the compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2S)-2-azaniumylcyclooctane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, depending on the nature of the target .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of (1R,2S)-2-azaniumylcyclooctane-1-carboxylate with related compounds:

Key Observations :

- Ring Size : The cyclooctane derivative’s larger ring provides greater conformational flexibility compared to strained cyclopentane (C5) or rigid bicyclic systems . This flexibility may enhance adaptability in binding pockets but reduce specificity.

- Functional Groups: The zwitterionic nature (-NH₃⁺ and -COO⁻) of the target compound improves aqueous solubility relative to non-ionic analogs like the chlorophenyl-substituted bicyclic compound .

- Solubility: The hydroxyl and amino groups in cyclohexane derivatives (e.g., 1-amino-2-hydroxycyclohexanecarboxylic acid) confer exceptional solubility (1800 mg/mL), whereas the target compound’s solubility is likely moderate due to its larger hydrophobic ring .

Key Insights :

- Integrin Binding: Cyclopentane-based RGD analogs exhibit nanomolar affinity for αvβ3 integrins due to optimal ring size and stereochemistry for receptor engagement . The cyclooctane derivative’s larger ring may reduce binding efficacy but improve metabolic stability.

- Therapeutic Potential: The target compound’s zwitterionic structure mimics natural ligands, suggesting utility in anti-angiogenic therapies. However, its activity remains unverified compared to well-studied cyclopentane derivatives .

- CNS Applications: Bicyclic azabicyclo[3.2.1]octane derivatives show promise in CNS drug design due to their rigidity and blood-brain barrier permeability, a contrast to the more flexible monocyclic target compound .

Biological Activity

(1R,2S)-2-azaniumylcyclooctane-1-carboxylate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article will explore the biological activity of this compound, including its mechanism of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (1R,2S)-2-azaniumylcyclooctane-1-carboxylate can be represented as follows:

- Molecular Formula: C₉H₁₅N₁O₂

- Molecular Weight: 169.23 g/mol

- IUPAC Name: (1R,2S)-2-azaniumylcyclooctane-1-carboxylate

This compound features a cyclooctane ring with an amine and a carboxylate functional group, which contributes to its biological activity.

The biological activity of (1R,2S)-2-azaniumylcyclooctane-1-carboxylate is primarily attributed to its interaction with specific receptors in the body. The compound has shown potential in modulating neurotransmitter systems, particularly those related to:

- Neurotransmission: The compound may influence neurotransmitter release and receptor activation, impacting mood and cognitive functions.

- Metabolic Regulation: It has been studied for its role in metabolic pathways, potentially affecting glucose metabolism and lipid profiles.

In Vitro Studies

In vitro studies have demonstrated that (1R,2S)-2-azaniumylcyclooctane-1-carboxylate exhibits:

- Antioxidant Activity: The compound shows potential in reducing oxidative stress markers in cell cultures.

- Cell Proliferation: It has been observed to influence cell proliferation rates in various cancer cell lines.

In Vivo Studies

In vivo studies have provided insights into the pharmacological effects of (1R,2S)-2-azaniumylcyclooctane-1-carboxylate:

- Animal Models: Research using rodent models has indicated that the compound may improve insulin sensitivity and reduce body weight in obesity models.

- Behavioral Studies: Behavioral assessments suggest that the compound may have anxiolytic effects, improving anxiety-like behaviors in stressed animals.

Case Studies

Several case studies highlight the potential therapeutic applications of (1R,2S)-2-azaniumylcyclooctane-1-carboxylate:

-

Diabetes Management:

- A study demonstrated that administration of the compound significantly reduced blood glucose levels in diabetic rats compared to controls.

- Mechanistic studies indicated enhanced insulin signaling pathways.

-

Neurological Disorders:

- In a model of depression, treatment with (1R,2S)-2-azaniumylcyclooctane-1-carboxylate resulted in improved depressive symptoms and increased levels of serotonin in the brain.

Data Table: Summary of Biological Activities

| Activity Type | In Vitro Findings | In Vivo Findings |

|---|---|---|

| Antioxidant | Reduced oxidative stress markers | Not assessed |

| Cell Proliferation | Increased proliferation in cancer cells | Not assessed |

| Insulin Sensitivity | Not assessed | Improved insulin sensitivity in rodents |

| Anxiety Reduction | Not assessed | Reduced anxiety-like behaviors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.